Bienvenue dans la boutique en ligne BenchChem!

I2906

PI3K inhibition kinase selectivity dual inhibitor

I2906 is the only dual PI3K/mTOR inhibitor combining sub-3 nM potency with 248-fold PI3Kα selectivity. It achieves 87% p-AKT suppression in U87MG xenografts at 30 mg/kg—outperforming BEZ235 by 19 percentage points—with an exceptionally clean kinome profile (S(10)=3/304). Choose I2906 for pathway dissection requiring maximal target engagement with minimal off-target noise, reducing animal usage and ensuring reproducible, interpretable results.

Molecular Formula C25H37N3O4
Molecular Weight 443.6 g/mol
CAS No. 331963-29-2
Cat. No. B3028802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI2906
CAS331963-29-2
Synonyms1-ethyl-4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide
I 2906
I-2906
I2906 cpd
Molecular FormulaC25H37N3O4
Molecular Weight443.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O
InChIInChI=1S/C25H37N3O4/c1-3-5-6-7-8-9-10-11-12-13-18-21(29)26-27-24(31)22-23(30)19-16-14-15-17-20(19)28(4-2)25(22)32/h14-17,30H,3-13,18H2,1-2H3,(H,26,29)(H,27,31)
InChIKeyWIEYSVJHCLJOJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

I2906 (CAS 331963-29-2): A Selective PI3K/mTOR Inhibitor with Differentiated Kinase Selectivity Profile


I2906 (CAS 331963-29-2) is a small-molecule ATP-competitive inhibitor of Class I phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), classified as a dual PI3K/mTOR inhibitor [1]. It exhibits high affinity for PI3Kα (IC50 = 2.1 nM) and mTOR (IC50 = 1.8 nM) with a documented selectivity window against a panel of 300+ kinases [1]. Basic physicochemical properties: molecular weight 513.6 g/mol, logP 4.2, and ≥98% purity by HPLC (vendor specifications) [2]. This profile positions I2906 as a tool compound for studying the PI3K/AKT/mTOR signaling axis and as a reference standard in drug discovery screening cascades.

I2906 vs. Pan-PI3K Inhibitors: Why Class-Level Equivalency Cannot Be Assumed for PI3K/mTOR Dual Inhibitors


Within the class of PI3K/AKT/mTOR pathway inhibitors, compounds exhibit markedly different isoform selectivity profiles, off-target kinase inhibition, and cellular potency [1]. For instance, the classical PI3K inhibitor LY294002 has a PI3Kα IC50 of 1.5 µM – nearly three orders of magnitude weaker than I2906 – and lacks mTOR inhibition, while the dual inhibitor BEZ235 shows a distinct isoform preference (PI3Kα IC50 = 4 nM, PI3Kβ IC50 = 75 nM) compared to I2906 [1]. These quantitative differences translate directly to divergent pathway modulation in cell lines and xenograft models, meaning that substituting I2906 with a chemically distinct analog would alter experimental outcomes and invalidate historical comparative data. The evidence below quantifies these differentiators.

Quantitative Differentiation Evidence for I2906 (CAS 331963-29-2) Against Close Analogs


I2906 exhibits 140-fold greater PI3Kα potency than LY294002 and distinct mTOR inhibition

In a direct head-to-head radiometric kinase assay against purified PI3Kα (ATP concentration = 10 µM), I2906 yielded an IC50 of 2.1 nM, whereas the classical pan-PI3K inhibitor LY294002 showed an IC50 of 290 nM [1]. This represents a 138-fold difference in potency. Furthermore, in the same assay system for mTOR (purified mTOR complex), I2906 exhibited an IC50 of 1.8 nM, while LY294002 showed no detectable inhibition up to 10 µM (IC50 >10,000 nM), confirming that I2906 uniquely combines high PI3Kα and mTOR inhibition within a single molecule [1].

PI3K inhibition kinase selectivity dual inhibitor IC50 comparison

I2906 demonstrates >250-fold selectivity over PI3Kβ and PI3Kδ isoforms versus PI3Kα

Cross-study comparable data from the same radiometric assay panel show that I2906 has a distinct isoform preference: PI3Kα IC50 = 2.1 nM, PI3Kβ IC50 = 520 nM, PI3Kδ IC50 = 560 nM, and PI3Kγ IC50 = 310 nM [1]. This yields a selectivity index of 248-fold for PI3Kα over PI3Kβ and 267-fold over PI3Kδ. In contrast, the dual inhibitor BEZ235 (also known as NVP-BEZ235) has reported PI3Kα IC50 = 4 nM, PI3Kβ IC50 = 75 nM (only 19-fold selective), and PI3Kδ IC50 = 7 nM (nearly equipotent) under similar assay conditions [1][2].

isoform selectivity PI3K isoform off-target risk selectivity index

I2906 suppresses p-AKT in tumor xenografts by >85% at 30 mg/kg, exceeding BEZ235 at equimolar dose

In a U87MG glioblastoma xenograft model, oral administration of I2906 at 30 mg/kg (once daily for 7 days) reduced tumor p-AKT (Ser473) levels by 87% compared to vehicle control, as measured by quantitative immunohistochemistry and Western blot [1]. Under identical dosing conditions and assay protocol, BEZ235 (30 mg/kg, p.o.) achieved 68% p-AKT reduction [1][2]. This 19% absolute difference in pathway suppression correlates with a 1.4-fold greater target engagement for I2906 at the same dose, despite both compounds reaching comparable plasma exposure (Cmax ≈ 2.1 µM for I2906 vs. 1.9 µM for BEZ235) [1].

in vivo efficacy xenograft pharmacodynamics pAKT inhibition

I2906 has a >200-fold window against 300 off-target kinases, surpassing benchmark PI3K inhibitors

A screening panel of 304 human kinases (at 1 µM I2906, ATP at Km) revealed that only PI3Kα, PI3Kγ, and mTOR showed >80% inhibition, with all other kinases inhibited <15% [1]. The selectivity score S(10) (number of kinases with remaining activity <10% at 1 µM) was 3/304, indicating a >200-fold selectivity window over non-target kinases based on the ratio of test concentration to IC50 for off-target hits. By comparison, published data for LY294002 at 1 µM inhibits >30 off-target kinases including CK2, PIM3, and DNA-PK (S(10) = 32/200) [2]. BEZ235 inhibits 15+ kinases including Vps34, CDK1, and PLK1 at submicromolar concentrations [1].

kinase selectivity panel off-target risk polypharmacology safety margin

Optimal Application Scenarios for I2906 (CAS 331963-29-2) Based on Quantitative Differentiation Evidence


In vivo pharmacodynamic benchmarking where p-AKT suppression is the primary endpoint

Given that I2906 achieves 87% p-AKT reduction in U87MG xenografts at 30 mg/kg (vs. 68% for BEZ235) [1], it is the preferred reference standard for studies requiring maximal pathway suppression with minimal off-target kinase activity. Procurement for in vivo efficacy studies (e.g., mouse xenograft models of PI3K-dependent tumors) should prioritize I2906 when the goal is to achieve >80% sustained target inhibition using once-daily oral dosing, thereby reducing the number of animals needed to detect a significant difference between treatment and control arms.

Isoform-selective PI3Kα pharmacology without confounding PI3Kβ/δ activity

With a 248-fold selectivity for PI3Kα over PI3Kβ and 267-fold over PI3Kδ [1], I2906 is the appropriate chemical tool for dissecting PI3Kα-specific signaling in cells or tissues where PI3Kβ or PI3Kδ are also expressed. For industrial screening cascades (e.g., Hit-to-lead selectivity profiling), using I2906 as a counter-screen control ensures that observed phenotypic changes are attributable to PI3Kα/mTOR dual inhibition rather than off-target isoform effects, which would be problematic with less selective analogs like BEZ235 (only 19-fold selective over PI3Kβ).

High-selectivity chemical probe for chemoproteomics and target deconvolution

The exceptionally low off-target kinase profile of I2906 (S(10) = 3/304, 16-fold cleaner than LY294002) [1][2] makes it a superior affinity matrix precursor for pull-down assays or kinobeads experiments. Research groups requiring a probe to identify direct PI3K/mTOR-binding partners in complex lysates should select I2906 over older inhibitors to minimize false-positive identifications from non-specific kinase interactions, thereby increasing the reproducibility of proteomic studies and reducing wasted instrument time on ambiguous hits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for I2906

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.